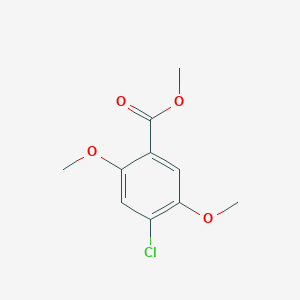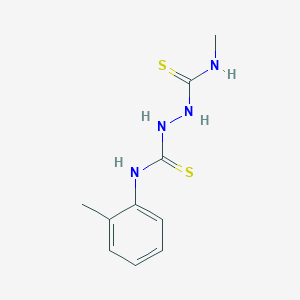![molecular formula C7H8N4O B12456490 (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12456490.png)
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a hydroxymethyl group at the 6-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with nitriles under specific conditions. For example, the reaction of 2-aminopyridine with ethoxycarbonyl thioisocyanate followed by treatment with hydroxylamine hydrochloride can yield the desired compound . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine core through a tandem reaction mechanism .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave-mediated synthesis is particularly advantageous due to its eco-friendly nature and high yield. This method allows for the rapid and efficient production of the compound on a large scale, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to the formation of a methyl group at the 6-position.
Scientific Research Applications
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound has been shown to act as an inhibitor of various enzymes, including Janus kinases (JAK1 and JAK2) and prolyl hydroxylase domain-containing protein 1 (PHD-1) . By inhibiting these enzymes, the compound can modulate signaling pathways involved in cell proliferation, inflammation, and metabolism.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Similar structure with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring fused to a triazole ring.
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Features a triazaindolizine core with a hydroxyl group at the 7-position.
Uniqueness
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol is unique due to its specific substitution pattern and the presence of both an amino group and a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2-amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol |
InChI |
InChI=1S/C7H8N4O/c8-7-9-6-2-1-5(4-12)3-11(6)10-7/h1-3,12H,4H2,(H2,8,10) |
InChI Key |
AZDKPULQVQNLDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B12456416.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B12456423.png)


![4-{4-[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl}phenol](/img/structure/B12456462.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12456465.png)
![1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456469.png)


![(1R,2S)-2-{[2-(diphenylacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12456477.png)
![N'-Methyl-N-[3-(trifluoromethyl)phenyl][(4-isothiocyanatophenyl)methyl]sulfanylmethanimidamide](/img/structure/B12456481.png)
methanol](/img/structure/B12456494.png)
![N~2~-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12456507.png)
![2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B12456508.png)
